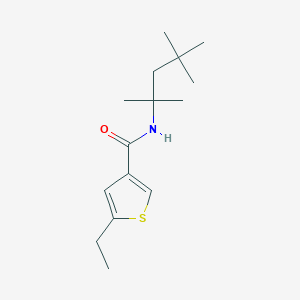
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide
Overview
Description
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a trimethylpentyl group, and a carboxamide group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of Substituents: The ethyl and trimethylpentyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiophene derivative with an amine (e.g., 2,4,4-trimethylpentan-2-amine) in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Alkyl halides, NaH, KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated thiophene derivatives
Scientific Research Applications
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c1-7-12-8-11(9-18-12)13(17)16-15(5,6)10-14(2,3)4/h8-9H,7,10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASMPPLDTSJMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-2,6-pyridinediylbis[2-(2-chloro-6-fluorophenyl)acetamide]](/img/structure/B4264941.png)
![4-(2,5-dimethylphenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B4264945.png)
![diethyl 5-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264963.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264979.png)
![6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4264987.png)
![3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264994.png)
![3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264998.png)
![3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265002.png)
![propyl 2-[(2,4-dichlorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265007.png)
![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4265012.png)
![5-BENZYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4265021.png)
![N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide](/img/structure/B4265022.png)
![N-{4-[2,4-BIS(2-METHYL-2-BUTANYL)PHENOXY]BUTYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4265032.png)

